Genistein

Vue d'ensemble

Description

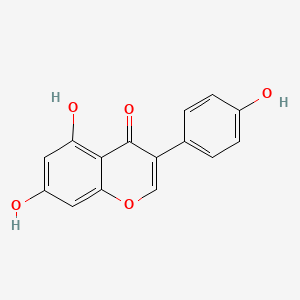

Genistein (C₁₅H₁₀O₅) is a naturally occurring soy isoflavone classified as a phytoestrogen due to its structural similarity to 17β-estradiol, enabling it to bind estrogen receptors (ERα and ERβ) . It is abundant in soy-based foods and exhibits pleiotropic biological activities, including:

- Neuroprotection: Mitigates oxidative stress and enhances cognitive function in models of neurodegenerative diseases .

- Anti-inflammatory effects: Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and modulates oxidative stress pathways .

- Anticancer activity: Inhibits proliferation and induces apoptosis in colorectal, breast, and hepatocellular carcinoma cells via pathways like caspase-3, p38 MAPK, and Akt phosphorylation .

This compound’s dual agonist/antagonist activity at estrogen receptors underpins its tissue-specific effects, making it a focus of research for hormone-dependent conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Genistein can be synthesized through various chemical routes. One common method involves the cyclization of 2,4,6-trihydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base, followed by oxidative cyclization . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide.

Industrial Production Methods: Industrially, this compound is often extracted from soybeans. The extraction process involves defatting the soybeans, followed by hydrolysis to release this compound from its glycoside form, genistin . The hydrolysis is usually carried out using acid or enzymatic methods. The resulting this compound is then purified through various chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Genistein undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various quinones and other oxidation products.

Reduction: Reduction of this compound typically leads to the formation of dihydro derivatives.

Substitution: this compound can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which can have different biological activities .

Applications De Recherche Scientifique

Anticancer Properties

Genistein has been extensively studied for its anticancer effects. Its mechanisms include:

- Inhibition of Tyrosine Kinases : this compound inhibits several tyrosine kinases, including c-Src and epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation and survival .

- Cell Cycle Arrest : It induces G2/M phase cell cycle arrest, which can prevent the proliferation of cancer cells .

- Antioxidant Activity : this compound reduces oxidative stress by scavenging free radicals, thereby protecting cells from damage that can lead to cancer .

Case Study: Breast Cancer

A study indicated that increased soy consumption, rich in this compound, correlates with a lower risk of breast cancer development . In vitro experiments demonstrated that this compound effectively inhibited the growth of breast cancer cell lines.

Neuroprotective Effects

This compound exhibits neuroprotective properties that may benefit neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

- Reduction of Oxidative Stress : this compound mitigates oxidative damage in neuronal cells by enhancing antioxidant defenses and reducing reactive oxygen species (ROS) levels .

- Promotion of Autophagy : Research has shown that this compound can enhance autophagy, a process crucial for clearing damaged proteins and organelles in neurons .

Case Study: Neurodegenerative Disease Models

In animal models of neurodegeneration, this compound administration resulted in improved cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Anti-Inflammatory Activity

This compound also possesses significant anti-inflammatory properties:

- Inhibition of NF-κB Pathway : It suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to decreased expression of pro-inflammatory cytokines .

- Effect on Immune Cells : this compound has been shown to modulate immune responses by affecting macrophage activity and cytokine production .

Data Table: Summary of Anti-Inflammatory Studies

| Study Reference | Cell Type/Model | Key Findings |

|---|---|---|

| Hämäläinen et al. (2007) | J774 macrophages | 32% inhibition of STAT-1 activation |

| Lu et al. (2009) | Astrocytes | Inhibition of NF-κB nuclear translocation |

| Hsieh et al. (2011) | PC12 cells | Reduced oxidative damage from D-galactose |

Cardiovascular Health

This compound has been linked to cardiovascular benefits:

Mécanisme D'action

Genistein is often compared with other isoflavones, such as daidzein and glycitein:

Daidzein: Like this compound, daidzein is found in soybeans and has similar estrogenic and antioxidant properties.

Uniqueness of this compound: this compound’s unique combination of estrogenic, antioxidant, and enzyme inhibitory properties makes it a particularly versatile compound in both research and therapeutic applications. Its ability to modulate multiple signaling pathways and its relatively high potency compared to other isoflavones highlight its significance .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Isoflavones and Phytoestrogens

Daidzein

- Structural similarity : Shares a core isoflavone structure with genistein but lacks the 5-hydroxyl group .

- Biological activity :

Biochanin A

- Structural difference : Methoxy group at the 4′-position instead of hydroxyl .

- ER affinity : Binds ERα with IC₅₀ = 1.7 µM vs. This compound’s 0.51 µM, indicating weaker activity .

- Anticancer effects : Less potent than this compound in inhibiting Akt phosphorylation in colon cancer cells .

8-Prenylnaringenin (8-PN)

- ER activity : Comparable ERα binding (IC₅₀ = 0.3 µM) to this compound but 10-fold lower ERβ selectivity .

- Transcriptional activity : Induces progesterone receptor (PR) expression at 100 nM similarly to estradiol, unlike this compound .

Glycosylated Derivatives

- 7-O-Glucopyranosylthis compound: Bioactivity: Retains anti-inflammatory effects but with reduced ER binding due to sugar moiety .

- 4′,7-Di-O-glucosides: Novel derivatives showing enhanced solubility and stability for therapeutic applications .

Other Flavonoids

Quercetin

- Structural difference: A flavonol with a 3-hydroxyl group absent in this compound.

- Anticancer activity : Inhibits colon cancer proliferation but requires higher doses (IC₅₀ = 50 µM) compared to this compound (IC₅₀ = 20 µM) .

- Clinical use: Limited to preclinical studies, unlike this compound, which has entered Phase II trials for prostate cancer .

Compounds from Flemingia macrophylla

- Compounds 6, 7, 8 : Structurally analogous to this compound but with unconfirmed anti-inflammatory efficacy in vivo .

Key Data Tables

Table 1: Estrogen Receptor Binding Affinities

| Compound | ERα IC₅₀ (µM) | ERβ IC₅₀ (µM) | Selectivity (ERβ/ERα) |

|---|---|---|---|

| This compound | 0.51 | 0.02 | 25.5 |

| 8-PN | 0.30 | 1.70 | 0.18 |

| Daidzein | >1.00 | 0.30 | <0.30 |

| Biochanin A | 1.70 | 3.50 | 0.49 |

| Estradiol | 0.005 | 0.004 | 0.80 |

Data from in vitro competitive binding assays .

Table 2: Anticancer Activity in Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 (Colon) | 20 | ↑ Bax, ↓ Akt phosphorylation |

| MA-19 | MCF-7 (Breast) | 1.0 | ERα inhibition |

| Quercetin | HT-29 (Colon) | 50 | Caspase-3 activation |

| WBn-Gen | Me45 (Melanoma) | 71.2 | Membrane disruption |

Data compiled from multiple studies .

Activité Biologique

Genistein is a naturally occurring isoflavone predominantly found in soy products and is recognized for its diverse biological activities. This article delves into the mechanisms through which this compound exerts its effects, particularly in cancer biology, metabolic syndrome, and neuroprotection, supported by various research findings and case studies.

This compound exhibits a wide range of biological activities through multiple mechanisms:

- Apoptosis Induction : this compound triggers apoptosis in cancer cells by modifying Bcl-2 family proteins and increasing the Bax/Bcl-2 ratio, which leads to mitochondrial-mediated apoptosis. It also activates caspase-dependent pathways and induces autophagy-dependent apoptosis .

- Cell Cycle Regulation : The compound causes cell cycle arrest by downregulating cyclins and upregulating tumor suppressor genes such as p53 and CDKN1A. This action is associated with the inhibition of signaling pathways like MAPK (ERK1/2) and PI3K/AKT .

- Anti-inflammatory Effects : this compound has been shown to suppress pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

- Hormonal Modulation : As a phytoestrogen, this compound interacts with estrogen receptors, influencing hormonal balance and potentially impacting reproductive health .

Cancer Studies

A significant body of research highlights this compound's role in cancer prevention and treatment. For instance:

- In breast cancer models, this compound inhibited cell proliferation by affecting various signaling pathways and gene expressions linked to apoptosis and cell survival. It was noted that this compound could reduce the invasive capacity of breast cancer cells while promoting apoptosis through oxidative stress mechanisms .

- A study on prostate cancer demonstrated that this compound inhibited protein-tyrosine kinase activities, crucial for cancer cell proliferation stimulated by insulin-like growth factor I (IGF-I) .

Metabolic Syndrome

This compound's impact on metabolic parameters was evaluated in a randomized controlled trial involving postmenopausal women with metabolic syndrome:

- The trial reported significant improvements in insulin sensitivity (HOMA-IR decreased from 4.5 to 2.7), reductions in total cholesterol, LDL-C, and triglycerides, alongside an increase in HDL-C levels after one year of this compound supplementation .

Neuroprotection

Research has also explored this compound's potential neuroprotective effects:

- In models of neurodegenerative diseases, this compound was found to enhance autophagy and reduce oxidative stress markers. This suggests a protective role against neuronal cell death, which may be beneficial in conditions like Alzheimer's disease .

Hormonal Effects in Animal Models

A study involving rats treated with varying doses of this compound showed differential effects on hormonal levels:

- The Gen 10 group exhibited increased follicle-stimulating hormone (FSH) and estrogen levels but reduced luteinizing hormone (LH), while the Gen 100 group showed an opposite trend. These findings underscore the complexity of this compound's hormonal effects depending on dosage .

Table 1: Effects of this compound on Hormonal Levels in Rats

| Treatment Group | FSH (mIU/mL) | LH (mIU/mL) | Estrogen (pg/mL) |

|---|---|---|---|

| Control | 5.0 | 3.0 | 30 |

| Gen 10 | 8.5 | 2.0 | 40 |

| Gen 100 | 4.0 | 1.5 | 25 |

Note: Values are indicative based on experimental data from treated groups compared to controls.

Q & A

Basic Research Questions

Q. Q1. What are the primary molecular mechanisms of genistein in cancer research, and how are these pathways experimentally validated?

this compound modulates multiple signaling pathways, including autophagy (via PI3K/AKT/mTOR inhibition) and androgen receptor (AR) signaling in prostate cancer . Experimental validation typically involves:

- In vitro models : CRPC cell lines (e.g., 22RV1, VCaP) treated with this compound (12.5–100 µM) for 48–72 hours, followed by qPCR/Western blotting to assess AKR1C3, SRD5A2, and AR nuclear translocation .

- In vivo models : Xenograft mice administered 100 mg/kg/day this compound, with tumor volume measurements and IHC analysis of pathway markers .

Q. Q2. How do researchers standardize experimental models for studying this compound’s estrogenic effects?

Key considerations include:

- Cell line selection : ER-positive vs. ER-negative cells (e.g., MCF-7 vs. MDA-MB-231) to isolate phytoestrogenic activity .

- Dosage calibration : Pharmacokinetic studies in rats (e.g., 0.019–10 µM plasma concentrations) to mimic human exposure .

- Control groups : Use of ethinyl estradiol (EE2) as a comparator in rodent models to distinguish this compound-specific effects .

Advanced Research Questions

Q. Q3. How can contradictory findings in this compound’s lipid-modulating effects be resolved?

Conflicting results (e.g., LDL-C reduction vs. no effect) arise from variability in:

- Study design : Meta-analyses (e.g., 16 trials pooled) reveal significant LDL-C reduction only in trials with >12-week duration and doses >50 mg/day .

- Population factors : Genetic polymorphisms in lipid metabolism genes (e.g., APOE) may influence responses .

- Methodological rigor : Pre-registered protocols and stratified randomization reduce bias in clinical trials .

Q. Q4. What experimental strategies optimize this compound dosage for balancing efficacy and toxicity?

- Response Surface Methodology (RSM) : Multifactorial Plackett-Burman designs (e.g., 9 variables in 12 trials) optimize parameters like pH, temperature, and enzyme concentration for maximal this compound yield .

- Pharmacokinetic modeling : Non-compartmental analysis (e.g., WinNonlin software) calculates AUC(0–24 hr) and Cmax to establish dose-response relationships .

Q. Q5. How can researchers design studies to evaluate this compound’s synergistic effects with other compounds?

- Factorial designs : Test this compound combined with chemotherapeutics (e.g., doxorubicin) in 2x2 matrices to assess additive vs. antagonistic interactions .

- Mechanistic overlap : Prioritize compounds targeting complementary pathways (e.g., this compound’s anti-angiogenic + paclitaxel’s microtubule inhibition) .

Q. Methodological Guidance

Q. Q6. What bioinformatics tools are critical for analyzing this compound’s multi-target effects?

- Network pharmacology : STRING or KEGG databases map this compound’s interactions with autophagy-related genes (e.g., BECN1, MAP1LC3A) .

- Transcriptomic analysis : RNA-seq of this compound-treated cells identifies differentially expressed genes (e.g., 129 proteins in MRSA with >1.2-fold changes) .

Q. Q7. How should researchers address ethical considerations in this compound animal studies?

- Sample size justification : Use power analysis (e.g., n=8–10/group in xenograft models) to minimize unnecessary animal use .

- Humane endpoints : Predefine tumor volume limits (e.g., 1,500 mm³) and euthanasia criteria to avoid undue suffering .

Q. Data Interpretation & Validation

Q. Q8. What methods validate this compound’s hypothesized mechanisms in neurodegenerative disease models?

- CRISPR-Cas9 knockout : Delete putative target genes (e.g., NF-κB) in neuronal cells to confirm this compound’s dependency on specific pathways .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity between this compound and proteins (e.g., β-amyloid) to validate direct interactions .

Q. Q9. How do researchers reconcile in vitro findings with in vivo this compound pharmacokinetics?

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability data (e.g., rat intestinal perfusion) with in vivo absorption profiles to predict bioavailability .

- Metabolite tracking : LC-MS/MS quantifies this compound glucuronide/sulfate conjugates in plasma to account for first-pass metabolism .

Q. Q10. What strategies mitigate batch-to-batch variability in this compound sourcing for reproducibility?

- Compound characterization : NMR, HPLC-PDA, and elemental analysis confirm purity (>99%) and identity .

- Internal standards : Use deuterated this compound (e.g., this compound-d4) for precise LC-MS quantification .

Q. Emerging Research Frontiers

Q. Q11. How can researchers investigate this compound’s long-term epigenetic effects?

- Longitudinal cohort studies : Track DNA methylation changes (e.g., via Illumina EPIC arrays) in populations with high soy intake over 5–10 years .

- Multi-omics integration : Combine ATAC-seq (chromatin accessibility) with RNA-seq to link epigenetic modifications to gene expression .

Q. Q12. What experimental frameworks assess this compound’s role in modulating the gut microbiome?

Propriétés

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBJGXHYKVUXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022308 | |

| Record name | Genistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in the usual organic solvents; soluble in dilute alkalies with yellow color. Practically insoluble in water. | |

| Record name | GENISTEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Rectangular or six-sided rods from 60% alcohol. Dendritic needles from ether | |

CAS No. |

446-72-0, 690224-00-1 | |

| Record name | Genistein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genistein [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTI-G 4660 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0690224001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Genistein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | genistein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Genistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENISTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH2M523P0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GENISTEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297-298 °C (slight decomposition), 301.5 °C | |

| Record name | Genistein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GENISTEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.